Cyclo(Gly-Gln)

CNS penetration Blood-brain barrier Opioid pharmacology

Opioid respiratory depression researchers face a critical barrier: linear Gly-Gln is ineffective after systemic dosing, forcing reliance on invasive i.c.v. cannulation. Cyclo(Gly-Gln) overcomes this-its cyclized diketopiperazine scaffold enables blood-brain barrier penetration and central efficacy following peripheral (i.v., i.p., i.a.) administration. • Reverses β-endorphin- and morphine-induced cardiorespiratory depression in rodent models • BBB-penetrant; D-isomer (cyclo(Gly-D-Gln)) available as inactive negative control • Crystal structure fully resolved for SAR and computational docking studies

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B1242578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Gly-Gln)
Synonymscyclo(Gly-Gln)
cyclo(glycyl-glutamine)
cyclo(glycyl-L-glutamine)
cyclo(glycylglutamine)
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CCC(=O)N
InChIInChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1
InChIKeyPWADXPITHGKDSY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Gly-Gln): Bioactivity & Structure


Cyclo(Gly-Gln) (CAS 52662-00-7) is a cyclic dipeptide (diketopiperazine) formed by the condensation of glycine and L-glutamine. It is the cyclized derivative of the endogenous linear dipeptide Glycyl-L-glutamine (Gly-Gln; β-endorphin 30-31), which is generated through post-translational processing of β-endorphin [1]. The compound is characterized by a molecular formula of C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol. As a cyclic dipeptide, it lacks free N- and C-termini, which confers resistance to exopeptidase degradation and fundamentally alters its physicochemical and pharmacological profile relative to its linear counterpart [2]. Its primary documented bioactivity is the reversal of cardiorespiratory depression induced by central β-endorphin or morphine, making it a compound of interest in opioid pharmacology and CNS research [1]. The three-dimensional structure of cyclo(Gly-Gln) has been elucidated by single-crystal X-ray diffraction, providing a definitive molecular scaffold for structure-activity studies [3].

Systemic CNS Access Active after peripheral dosing; linear Gly-Gln is not.
L-Stereoisomer Stereospecific interaction; D-isomer inactive in this context.
Exopeptidase Resistant Cyclic scaffold blocks terminal degradation.
Crystal Structure Resolved Definitive 3D scaffold for SAR and computational studies.

Why Cyclo(Gly-Gln) Cannot Be Substituted in CNS Studies


Generic substitution of cyclo(Gly-Gln) with its linear precursor Gly-Gln or other cyclic dipeptides is scientifically untenable for CNS-targeted research. The key differentiator is the ability of cyclo(Gly-Gln) to cross the blood-brain barrier and exert central effects following peripheral (intra-arterial) administration, a property not shared by linear Gly-Gln [1]. This functional dichotomy arises directly from the cyclization-induced conformational constraint, which eliminates ionized termini, reduces polarity, and enhances metabolic stability [1]. While other diketopiperazines, such as cyclo(Gly-Pro) or cyclo(His-Pro), share the cyclic scaffold, they exhibit distinct biological activities—ranging from indole production inhibition to appetite suppression—that are not interchangeable with the cardiorespiratory modulation profile of cyclo(Gly-Gln) [2]. Furthermore, the stereospecificity of the β-endorphin interaction is absolute; the D-isomer, cyclo(Gly-D-Gln), is biologically inactive in this context, underscoring that even subtle configurational changes abolish the relevant pharmacological activity [3]. Thus, cyclo(Gly-Gln) occupies a unique niche defined by its specific amino acid composition, stereochemistry, and consequent CNS accessibility.

Linear Gly-Gln cannot cross the BBB
Peripheral Gly-Gln is inactive in CNS models; only the cyclic form shows systemic CNS activity.
Other diketopiperazines have distinct bioactivities
Cyclo(Gly-Pro) or cyclo(His-Pro) modulate indole or appetite, not cardiorespiratory endpoints.
D-isomer (cyclo(Gly-D-Gln)) is inactive
Only the L-enantiomer engages the β-endorphin modulation pathway; stereochemistry is critical.

Cyclo(Gly-Gln) vs. Linear Gly-Gln: Quantitative Evidence


Blood-Brain Barrier Permeability: Central Activity After Systemic Dosing

A direct head-to-head comparison in anesthetized rats demonstrates that intra-arterial (i.a.) administration of cyclo(Gly-Gln) at 5 mg/kg significantly attenuates the hypotension induced by centrally administered β-endorphin, consistent with its ability to permeate the blood-brain barrier. In stark contrast, i.a. administration of the linear dipeptide Gly-Gln is completely ineffective in this same model [1]. This functional evidence establishes that cyclization is a prerequisite for CNS activity following peripheral dosing.

BBB Permeability
Head-to-head
Cyclo(Gly-Gln) 5 mg/kg i.a. active; linear Gly-Gln i.a. inactive.
Supports systemic CNS study design.
Pentobarbital-anesthetized rat; β-endorphin 0.5 nmol i.c.v. challenge.
CNS penetration Blood-brain barrier Opioid pharmacology Cyclic peptide

Intracerebroventricular Potency: Dose-Dependent Hypotension Inhibition

When administered centrally via the intracerebroventricular (i.c.v.) route, cyclo(Gly-Gln) produces a clear dose-dependent inhibition of β-endorphin-induced hypotension. Doses of 0.3, 0.6, and 1.0 nmol elicited progressively greater attenuation of the blood pressure fall, with a potency described as similar to that of the linear Gly-Gln [1]. This demonstrates that the cyclic form retains full intrinsic activity at the target site, while the pharmacokinetic advantage of cyclization is realized during systemic exposure.

CNS Potency (i.c.v.)
Head-to-head
Dose-dependent inhibition (0.3–1.0 nmol i.c.v.); potency comparable to linear Gly-Gln.
Supports target engagement when delivered centrally.
i.c.v. route; linear peptide also requires i.c.v. for activity.
Opioid pharmacology Cardiovascular regulation Central administration Dose-response

Reversal of Morphine-Induced Cardiorespiratory Depression

The utility of cyclo(Gly-Gln) extends beyond the β-endorphin system. In the same anesthetized rat model, intra-arterial cyclo(Gly-Gln) at 5 mg/kg was shown to attenuate both the hypotension and respiratory depression induced by centrally administered morphine (50 or 100 nmol i.c.v.). For comparison, centrally administered Gly-Gln at 10 nmol i.c.v. was also effective [1]. This indicates that cyclo(Gly-Gln) can reverse cardiorespiratory depression produced by distinct opioid agonists.

Morphine Reversal
Head-to-head
5 mg/kg i.a. cyclo(Gly-Gln) attenuates morphine-induced hypotension & respiratory depression; Gly-Gln effective only i.c.v. (10 nmol).
Reported broader opioid-modulation context.
Morphine 50–100 nmol i.c.v.; anesthetized rat.
Opioid overdose Morphine Respiratory depression Antagonist

Proteolytic Stability: Resistance to Exopeptidase Degradation

The diketopiperazine scaffold of cyclo(Gly-Gln) lacks free N- and C-termini, rendering it inherently resistant to degradation by exopeptidases [1]. This is a class-level characteristic of cyclic dipeptides, as demonstrated in comparative studies where open-chain peptidomimetics showed lower antimicrobial potential, attributed to the rigid cyclic structure of DKPs promoting membrane penetration and metabolic stability [2]. While direct, quantitative stability data comparing cyclo(Gly-Gln) to Gly-Gln in a specific biological matrix is not available in the core literature, the structural basis for enhanced stability is unequivocal and supported by broader class evidence.

Proteolytic Stability
Class-level
Cyclic scaffold lacks free termini → expected exopeptidase resistance.
Structural basis for stability; data to verify.
Class-level inference; no direct matrix stability data in core reference.
Peptide stability Protease resistance Metabolic stability Exopeptidase

Lack of Intrinsic Cardiovascular Effects

A critical differentiation for any compound intended to reverse pathological states is that it should not perturb normal physiology. In control experiments, intra-arterial administration of cyclo(Gly-Gln) at doses ranging from 0.5 to 50.0 mg/kg had no effect on arterial pressure or heart rate in normotensive, anesthetized rats [1]. This contrasts with other cardioactive agents that may alter baseline function. While similar data for Gly-Gln is not presented in this study, the finding is a key characteristic of the cyclo(Gly-Gln) profile: it acts as an antagonist of opioid-induced depression without intrinsic agonist activity at cardiovascular control centers.

Intrinsic CV Effects
Reported
0.5–50 mg/kg i.a. – no effect on basal blood pressure or heart rate.
Supports selective opioid-modulation interpretation.
Anesthetized rat; confirm in awake models.
Cardiovascular safety Baseline hemodynamics Normotensive Off-target effects

Cyclo(Gly-Gln) Research Applications in CNS & Opioid Pharmacology


Opioid-Induced Respiratory Depression Studies with Systemic Dosing

Investigators studying the reversal of opioid-induced respiratory depression in rodent models should select cyclo(Gly-Gln) over linear Gly-Gln when systemic (intravenous, intraperitoneal, or intra-arterial) administration is required. The evidence demonstrates that cyclo(Gly-Gln) is active after peripheral injection, whereas Gly-Gln is ineffective via this route [1]. This makes cyclo(Gly-Gln) the compound of choice for experiments designed to mimic clinical scenarios of opioid overdose reversal where systemic access is essential.

Minimally Invasive CNS Target Engagement Studies

For research programs investigating the central mechanisms of cardiorespiratory control and opioid antagonism, cyclo(Gly-Gln) offers a less invasive alternative to intracerebroventricular (i.c.v.) cannulation. The compound's ability to cross the blood-brain barrier after i.a. administration allows researchers to study central effects without the surgical complexity and potential confounds of direct CNS injection [1]. This can simplify animal models and improve experimental throughput.

SAR Studies for Cyclic Peptide CNS Penetration

The crystal structure of cyclo(Gly-Gln) is fully resolved, providing a precise three-dimensional scaffold for computational modeling and SAR investigations [2]. Researchers aiming to design novel CNS-penetrant cyclic peptides can use cyclo(Gly-Gln) as a validated reference standard. Comparative studies can benchmark new analogs against cyclo(Gly-Gln) for blood-brain barrier permeability and central efficacy, leveraging the established in vivo data for this compound [1].

Opioid Antagonist Screening in Cardiovascular Assays

Cyclo(Gly-Gln) serves as a valuable tool compound in assays designed to identify novel antagonists of opioid-induced hypotension and respiratory depression. Its established dose-response relationship and lack of intrinsic cardiovascular effects in normotensive animals [1] make it an ideal positive control for screening new chemical entities. Procurement of high-purity cyclo(Gly-Gln) ensures reliable and reproducible results in these functional assays.

Application
Selection Property
Validation Focus
Systemic opioid-respiratory depression models
BBB-permeable after peripheral injection
Reversal of β-endorphin/morphine-induced hypotension endpoints
Minimally invasive CNS target engagement studies
Avoids i.c.v. cannulation; systemic activity
Central cardiorespiratory endpoint response after peripheral dosing
Cyclic peptide CNS penetration SAR
Fully resolved crystal structure
Benchmarking BBB permeability and CNS efficacy for new analogs
Opioid antagonist screening in cardiovascular assays
No intrinsic cardiovascular effects reported
Specificity for opioid-induced depression endpoints

Technical Documentation Hub

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38 linked technical documents
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